molecular formula C12H17ClN2 B8596235 3-Chloro-4-piperidin-1-ylmethylphenylamine

3-Chloro-4-piperidin-1-ylmethylphenylamine

Cat. No. B8596235
M. Wt: 224.73 g/mol
InChI Key: LOPWOXKOQRGCOD-UHFFFAOYSA-N
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Patent
US07592373B2

Procedure details

Prepared analogously to Example 3.1.b. from 1-(2-chloro-4-nitrobenzyl)piperidine. Yield: 1.88 g (90% of theory); C12H17ClN2 (M=224.73); calc.: molecular ion peak (M+H)+: 225/227 (Cl); found: molecular ion peak (M+H)+: 225/227 (Cl); Rf value: 0.2 (silica gel, dichloromethane/methanol (9:1)).
Name
1-(2-chloro-4-nitrobenzyl)piperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:14]=[C:13]([N+:15]([O-])=O)[CH:12]=[CH:11][C:3]=1[CH2:4][N:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1>ClCCl.CO>[Cl:1][C:2]1[CH:14]=[C:13]([NH2:15])[CH:12]=[CH:11][C:3]=1[CH2:4][N:5]1[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]1 |f:1.2|

Inputs

Step One
Name
1-(2-chloro-4-nitrobenzyl)piperidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(CN2CCCCC2)C=CC(=C1)[N+](=O)[O-]
Step Two
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared analogously to Example 3.1.b

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C=CC1CN1CCCCC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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